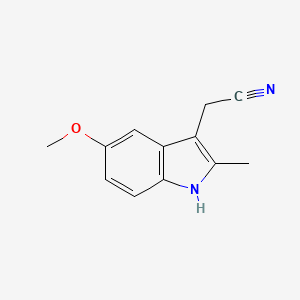

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile

Overview

Description

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes

Mechanism of Action

Target of Action

It is noted that similar compounds have been evaluated for their antiproliferative activities against various cancer cell lines .

Mode of Action

Related compounds have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .

Biochemical Pathways

It is known that compounds that inhibit tubulin polymerization affect the microtubule dynamics, disrupting cell division and leading to cell death .

Result of Action

Similar compounds have shown effective activities towards various tumor cell lines .

Action Environment

It is generally known that factors such as temperature, ph, and light can affect the stability and activity of chemical compounds .

Biochemical Analysis

Biochemical Properties

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species . This inhibition can reduce oxidative stress and inflammation. Additionally, this compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation . By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines and other mediators. Furthermore, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific receptors and enzymes, leading to changes in their activity. For instance, it has been shown to bind to the active site of myeloperoxidase, inhibiting its chlorinating activity . This binding prevents the formation of hypochlorous acid, a potent oxidant, thereby reducing oxidative damage. Additionally, this compound can modulate gene expression by interacting with transcription factors such as NF-κB . These interactions result in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory and antioxidant effects . The compound’s efficacy may decrease over extended periods due to potential metabolic adaptations in cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative demethylation and hydroxylation, resulting in the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound highlight its potential interactions with other drugs and endogenous compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is crucial for the compound’s biological activity, as it allows for targeted interactions with key cellular components.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is predominantly localized in the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and stress responses . Additionally, this compound may undergo post-translational modifications, such as phosphorylation and acetylation, which can influence its localization and activity . These modifications can serve as signals for the compound’s transport to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to enhance reaction rates and selectivity, while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert nitrile groups to amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of primary amines.

Substitution: Various substituted indole derivatives depending on the reagent used.

Scientific Research Applications

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

- 5-Methoxy-2-methyl-3-indoleacetic acid

- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid

- 1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid

Comparison: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile is unique due to its acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to similar compounds with carboxylic acid or acetic acid groups. This difference can influence the compound’s solubility, stability, and interaction with biological targets .

Biological Activity

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetonitrile is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including biochemical properties, molecular mechanisms, and relevant case studies.

Overview of Biological Properties

The compound is categorized within a class of indole derivatives known for their diverse pharmacological effects. It exhibits significant biological activity through various mechanisms, including enzyme inhibition and modulation of cellular pathways.

- Enzyme Interaction : this compound has been shown to inhibit myeloperoxidase (MPO), an enzyme that contributes to oxidative stress by producing reactive oxygen species (ROS). This inhibition can lead to reduced inflammation and oxidative damage in cells.

- Cell Signaling : The compound influences key signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway, which is crucial in regulating immune responses and inflammation.

Cellular Effects

In vitro studies indicate that this compound affects various cell types by:

- Modulating gene expression related to inflammation and apoptosis.

- Influencing cellular metabolism, particularly in stress response mechanisms .

The biological activity of this compound can be attributed to its interactions at the molecular level:

Binding Affinity

The compound binds to specific receptors and enzymes, altering their activity. Notably, it has been observed to bind to the active site of MPO, inhibiting its chlorinating activity.

Metabolic Pathways

This compound undergoes metabolism primarily via cytochrome P450 enzymes in the liver, which plays a critical role in its pharmacokinetics and overall biological efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Antimicrobial Activity

Research has shown that indole derivatives exhibit significant antimicrobial properties. For instance:

- A study demonstrated that related indole compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Potential

In cancer research, this compound has been evaluated for its ability to induce cell death through mechanisms distinct from traditional apoptosis:

- It was found to induce methuosis—a form of cell death characterized by cytoplasmic vacuolization—highlighting its unique action compared to conventional anticancer agents .

Comparative Analysis with Similar Compounds

To illustrate the distinctiveness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 5-Methoxy-2-methylindole | Indole | Antimicrobial and anticancer properties |

| 2-(5-Methoxy-2-methylindolyl)acetic acid | Indole derivative | Inhibitory effects on cancer cell lines |

| 1-Benzyl-5-methoxyindole | Indole derivative | Exhibits moderate antibacterial activity |

This table illustrates how structural variations influence biological activity, with this compound exhibiting unique properties due to its acetonitrile group.

Properties

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-10(5-6-13)11-7-9(15-2)3-4-12(11)14-8/h3-4,7,14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMHBEZHHXYWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.